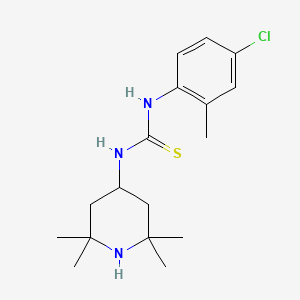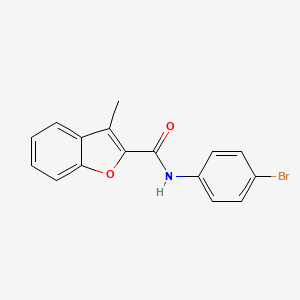
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide, also known as Tropisetron, is a chemical compound used in scientific research. It belongs to the class of serotonin receptor antagonists and is primarily used to investigate the physiological and biochemical effects of serotonin in the body.
作用機序
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide works by blocking the action of serotonin on specific receptors in the body. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep, among other things. By blocking the action of serotonin, N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide can help researchers understand the role of serotonin in these processes.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to reduce the release of dopamine in the brain, which may be why it is effective in treating nausea and vomiting. It has also been shown to have a positive effect on mood and anxiety levels in some studies.
実験室実験の利点と制限
One advantage of using N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide in lab experiments is that it is a selective serotonin receptor antagonist, which means that it only blocks the action of serotonin on specific receptors in the body. This makes it a useful tool for studying the role of serotonin in specific physiological and biochemical processes. However, one limitation of using N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide is that it may have off-target effects on other receptors in the body, which could complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research involving N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Another area of interest is its potential use in the treatment of addiction, as it has been shown to reduce the release of dopamine in the brain. Additionally, researchers may investigate the potential of N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide in treating other conditions such as migraines and irritable bowel syndrome.
Conclusion
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide is a chemical compound used in scientific research to investigate the role of serotonin in the body. It is a selective serotonin receptor antagonist, which makes it a useful tool for studying the physiological and biochemical effects of serotonin on the body. While it has a number of advantages for lab experiments, researchers must be aware of its potential off-target effects. There are a number of future directions for research involving N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide, including its potential use in the treatment of mood disorders and addiction.
合成法
The synthesis of N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide involves the reaction of 2-tert-butylphenylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide in its pure form.
科学的研究の応用
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide is primarily used in scientific research to investigate the role of serotonin in the body. It is a selective serotonin receptor antagonist, which means that it blocks the action of serotonin on specific receptors in the body. This makes it an important tool for studying the physiological and biochemical effects of serotonin on the body.
特性
IUPAC Name |
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)15-10-6-7-11-16(15)20-18(21)13-14-9-5-8-12-17(14)22-4/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWILQLPUTWUZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7015196 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)

amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)


![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
![1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5705555.png)


![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)